N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 743458-79-9) is a chiral thiourea derivative widely employed in asymmetric catalysis. Its molecular formula is C₂₄H₂₀F₁₂N₄S₂, with a molecular weight of 656.55 g/mol . The compound features a rigid (1R,2R)-cyclohexane backbone and two 3,5-bis(trifluoromethyl)phenyl substituents, which enhance its hydrogen-bonding capacity and electron-withdrawing properties. Synthesized via the reaction of (1R,2R)-1,2-diaminocyclohexane with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF, it achieves a yield of 61% after silica gel chromatography . Commercial samples typically exhibit ≥98% purity and 99% enantiomeric excess (e.e.), making it a high-performance catalyst for enantioselective transformations .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSAKIMMYEMHC-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N,N’-(1R,2R)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea], also known as Schreiner’s thiourea, is the activation of substrates in organic chemistry. It plays a crucial role in the development of hydrogen-bond (H-bond) organocatalysts.
Mode of Action
Schreiner’s thiourea activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding. It serves as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy, generating iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation.
Biochemical Pathways
The compound is extensively used in promoting organic transformations. The EDA complex catalysis strategy it employs leads to the generation of iminyl radical intermediates from oxime esters.
Result of Action
The use of Schreiner’s thiourea results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines. This highlights the versatility of this approach.
Action Environment
The action of Schreiner’s thiourea is influenced by several environmental factors. The presence of a base serves as a pre-catalyst initiation switch. Blue LED irradiation is also necessary for the single-electron reduction process. These factors play pivotal roles in the effectiveness of the compound’s action.
Biological Activity
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a synthetic compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This compound is characterized by its unique structural features that enhance its reactivity and interaction with biological systems.
- Molecular Formula : CHFNS
- Molecular Weight : 656.55 g/mol
- CAS Number : 743458-79-9
- Purity : Typically ≥ 98%
- Storage Conditions : Inert atmosphere at 2-8°C
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound]. This compound has demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound are notably low, indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2 |
| Staphylococcus epidermidis | 4 |
The compound functions as a dual inhibitor of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication and repair processes .
Antitubercular Activity
In addition to its antibacterial properties, this compound] has shown promising antitubercular activity. It was evaluated against Mycobacterium tuberculosis strains, including resistant strains. The results indicated that certain derivatives of this compound exhibited stronger inhibitory effects compared to standard treatments like isoniazid.
| Strain | Inhibition Strength |
|---|---|
| H37Rv | Weak |
| Spec 210 (resistant strain) | 4-8 times stronger than isoniazid |
Antitumor Activity
The compound has also been assessed for its anticancer potential. Preliminary findings suggest weak to moderate cytotoxicity against various cancer cell lines (SW480, SW620, and PC3), while being non-toxic to normal human keratinocytes (HaCaT cells). This selective toxicity is crucial for developing therapeutic agents with fewer side effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by MDPI demonstrated that the dimeric halogeno derivatives of thiourea compounds exhibited significantly higher antimicrobial activity compared to their alkylphenyl counterparts. The study concluded that the incorporation of trifluoromethyl groups enhances the biological activity of thiourea derivatives against resistant bacterial strains . -
Antitubercular Evaluation :
Research published in the Journal of Medicinal Chemistry highlighted the comparative analysis of thiourea derivatives against tuberculosis pathogens. The findings revealed that specific modifications to the thiourea structure could lead to enhanced efficacy against resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea-based catalysts are pivotal in asymmetric synthesis due to their dual hydrogen-bond donor sites. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Comparative Analysis of Thiourea Derivatives
Key Structural and Functional Differences:
Backbone Rigidity: The (1R,2R)-cyclohexane backbone provides moderate rigidity, balancing conformational flexibility and stereochemical control . The binaphthyl backbone (CAS 914497-25-9) offers enhanced π-π stacking but limits substrate accessibility .
Substituent Effects: Trifluoromethyl groups enhance electrophilicity and stabilize transition states via C–F···H interactions . The dimethylamino group in CAS 1048692-61-0 introduces a tertiary amine, enabling bifunctional catalysis (hydrogen bonding and base activation) .
Enantioselectivity :
- The (1R,2R)-cyclohexane derivative achieves 99% e.e., outperforming simpler analogs like N,N'-bis(3-methylphenyl)thiourea (CAS 620-51-9), which lacks stereochemical control .
Research Findings
- Catalytic Efficiency : The target compound demonstrates superior enantioselectivity (up to 99% e.e.) in Michael additions and Diels-Alder reactions compared to its (1S,2S)-stereoisomer, which generates the opposite enantiomer .
- Thermal Stability : Its cyclohexane backbone ensures stability up to 150°C, unlike the binaphthyl derivative (CAS 914497-25-9), which degrades above 120°C due to steric strain .
- Cost-Effectiveness: Priced at ~$28,800/100mg (), it is more expensive than non-chiral thioureas (e.g., CAS 620-51-9 at \sim$40/100mg) but cost-competitive with other chiral catalysts like Jacobsen’s salen complexes .
Q & A
Basic Research Questions
Q. What is the synthetic protocol for N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, and how is enantiomeric purity ensured?
- Methodology :
- Step 1 : React racemic 1,2-trans-diaminocyclohexane (0.11 mL, 0.9 mmol) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (0.34 mL, 1.9 mmol) in dry THF under argon for 17 hours at ambient temperature .
- Step 2 : Remove solvents under reduced pressure and purify via silica gel chromatography (hexanes:EtOAc = 66:33). Co-distillation with toluene yields a white solid (61% yield).
- Enantiopurity : Chiral HPLC or polarimetry confirms ≥99% enantiomeric excess (ee), as reported in commercial specifications .
Q. How is this compound characterized structurally and chemically?
- Analytical Techniques :
- NMR Spectroscopy : Compare , , and NMR data with literature (e.g., MS (EI): 166.1 (M+24), 138.0 (54)) to confirm backbone and substituent integrity .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (656.55 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, referencing CCDC deposition standards .
Q. What is the role of the 3,5-bis(trifluoromethyl)phenyl groups in catalysis?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl groups enhance hydrogen-bond donor capacity, stabilizing transition states in asymmetric reactions (e.g., Diels-Alder, Michael additions) . Comparative studies show that replacing CF with less electronegative groups (e.g., Cl or NO) reduces catalytic efficiency .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence enantioselectivity in thiourea-catalyzed reactions?
- Experimental Design :
- Substituent Screening : Synthesize analogs with modified aryl groups (e.g., 4-Cl, 3-NO) and compare their enantioselectivity in benchmark reactions (e.g., ketone reductions) .
- DFT Calculations : Model non-covalent interactions (e.g., H-bonding, π-stacking) to correlate substituent electronic profiles (Hammett σ values) with selectivity trends .
Q. How can researchers resolve contradictions between enantiomeric excess (ee) and observed catalytic activity?
- Case Study : If a batch with 99% ee shows lower activity, investigate:
- Trace Impurities : Analyze via NMR for residual trifluoromethylphenyl isothiocyanate (retained during purification) .
- Aggregation Effects : Conduct dynamic light scattering (DLS) to detect supramolecular aggregates that reduce accessible active sites .
- Kinetic Profiling : Compare turnover frequencies (TOF) across ee gradients (e.g., 90% vs. 99%) to identify non-linear ee-activity relationships .
Q. What strategies optimize reaction conditions for thiourea-mediated asymmetric catalysis?
- Parameter Screening :
- Solvent Effects : Test polar aprotic (e.g., THF, DCM) vs. non-polar solvents to balance solubility and transition-state stabilization .
- Additive Screening : Include Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Mg(OTf)) to enhance substrate activation .
- High-Throughput Experimentation : Use robotic platforms to screen 96-well plates with varying catalyst loadings (0.1–10 mol%), temperatures (−20°C to 60°C), and substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
